molecular formula C13H16O5 B8565793 Dimethyl 3-ethyl-5-methoxyphthalate CAS No. 116913-51-0

Dimethyl 3-ethyl-5-methoxyphthalate

Cat. No.: B8565793
CAS No.: 116913-51-0
M. Wt: 252.26 g/mol
InChI Key: KLSZJIZUQFHBIT-UHFFFAOYSA-N
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Description

Dimethyl 3-ethyl-5-methoxyphthalate is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

116913-51-0

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 3-ethyl-5-methoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C13H16O5/c1-5-8-6-9(16-2)7-10(12(14)17-3)11(8)13(15)18-4/h6-7H,5H2,1-4H3

InChI Key

KLSZJIZUQFHBIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The following is based on the procedure described in Tam, T. F. and Coles P., Synthesis, 383 (1988). 6-ethyl-4-methoxy-2H-pyran-2-one (40.5 g, 263 mmol) was placed in a 500 mL round bottom flask and dimethylacetylenedicarboxylate (42 mL, 342 mmol) was added. This mixture was stirred until the solid completely dissolved. The flask was fitted with a water condenser and placed in a preheated oil bath at 180° C. for 3 hours. The reaction was allowed to cool to room temperature, diluted with dichloromethane (75 mL), and was purified by silica gel chromatography using a gradient of 5-20% ethyl acetate in hexanes. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound P (44.16 g, 67%) as a clear oil. 1H NMR CDCl3 δ: 7.30 (d, 1H, J=3 Hz), 6.95 (s, 1H, J=3 Hz), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 2.64 (q, 2H, J=8.0 Hz), 1.21 (t, 3H, J=8.0 Hz). ESMS m/z: 221 [M−OCH3]+, 275 [M+Na+].
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

K2CO3 (63.9 g, 462 mmol) and MeI (28.8 mL, 462 mmol) were added to a solution of compound H (34.6 g, 154 mmol) in DMF (500 mL) at 0° C. The mixture was warmed to room temperature and stirred for 2 h, and at 40° C. for 1 h. MeI (28.8 mL, 462 mmol) was added and the mixture was stirred for 14 h. Additional MeI (28.8 mL, 462 mmol) was then added to the reaction mixture. After being stirred for 8 h, the mixture was concentrated in vacuo and water was added to the residue. The aqueous phase was extracted 3 times with ethyl acetate and the combined organic phases were washed with H2O, then brine, and dried over Na2SO4. The organic phase was then concentrated in vacuo and purified by silica gel column chromatography (ethyl acetate:hexane=1:6), yielding the desired compound I (36.0 g, 143 mmol) as a pale-yellow oil.
Name
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step One
Name
compound H
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Three

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